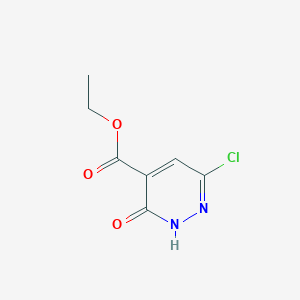

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate

CAS No.: 61404-41-9

Cat. No.: VC2357486

Molecular Formula: C7H7ClN2O3

Molecular Weight: 202.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61404-41-9 |

|---|---|

| Molecular Formula | C7H7ClN2O3 |

| Molecular Weight | 202.59 g/mol |

| IUPAC Name | ethyl 3-chloro-6-oxo-1H-pyridazine-5-carboxylate |

| Standard InChI | InChI=1S/C7H7ClN2O3/c1-2-13-7(12)4-3-5(8)9-10-6(4)11/h3H,2H2,1H3,(H,10,11) |

| Standard InChI Key | WTBUDFWPROPPOW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=NNC1=O)Cl |

| Canonical SMILES | CCOC(=O)C1=CC(=NNC1=O)Cl |

Introduction

Chemical Properties

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate possesses distinctive chemical properties that make it valuable for synthetic chemistry applications. The compound has a molecular weight of 202.6 g/mol and is represented by the molecular formula C₇H₇ClN₂O₃ . This heterocyclic compound contains multiple functional groups that contribute to its reactivity profile and potential applications in pharmaceutical synthesis.

The physical appearance of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is characterized as a yellow or light brown solid. Its solubility profile indicates good dissolution in various organic solvents, which facilitates its use in different reaction media and synthetic processes . This property is particularly important for its application as an intermediate in organic synthesis.

Table 1: Key Chemical Properties of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate

Synthetic Routes

The synthesis of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate can be accomplished through several routes, each with distinct advantages and considerations. Understanding these synthetic pathways is crucial for optimizing production processes and developing cost-effective manufacturing methods. This section details two primary synthetic approaches commonly employed for obtaining this valuable intermediate compound.

Grignard Reagent Route

One of the most frequently utilized synthetic pathways for preparing Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate involves the reaction of 6-chloro-3-hydroxypyridazine-4-carboxaldehyde with a Grignard reagent . This multi-step process begins with the preparation of the essential precursor compounds.

The synthesis commences with the preparation of 6-chloro-3-hydroxypyridazine-4-carboxaldehyde by treating 3-hydroxypyridazine-4-sulfonic acid with a chlorinating agent, typically chloroform or carbon tetrachloride. Simultaneously, a Grignard reagent is prepared through the reaction of magnesium metal with a halogen such as iodine or bromine .

The critical step involves combining the Grignard reagent with 6-chloro-3-hydroxypyridazine-4-carboxaldehyde in an appropriate solvent, commonly ether or a polar solvent like acetonitrile. This reaction typically proceeds at room temperature and generates hydrogen chloride gas as a byproduct. The final stage involves hydrolysis of the intermediate formed, which yields the desired Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate .

Ethyl Benzene Derivative Route

An alternative synthetic approach employs the reaction between 3-chloro-5,6-dihydro-2H-pyridazine-2-carboxylic acid and a suitable ethyl benzene derivative . This method also follows a multi-step process beginning with the preparation of key precursors.

The initial step involves synthesizing 3-chloro-5,6-dihydro-2H-pyridazine-2-carboxylic acid through the treatment of 2H-pyridazine-2-sulfonic acid with a chlorinating agent such as chloroform or carbon tetrachloride. Concurrently, an appropriate ethyl benzene derivative, typically ethyl chloride or ethyl bromide, is prepared by treating ethyl benzene with a halogen in the presence of a Lewis acid catalyst like aluminum chloride .

The critical reaction step combines the ethyl benzene derivative with 3-chloro-5,6-dihydro-2H-pyridazine-2-carboxylic acid in a suitable solvent, commonly acetonitrile or an ether. This reaction ultimately produces Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate through a series of intermediate transformations .

Both synthetic routes offer viable pathways to obtain the target compound, with the selection of a specific method typically depending on factors including availability of starting materials, required purity of the final product, scale of production, and economic considerations. The diversity of synthetic approaches highlights the importance of this compound as an intermediate in organic synthesis and pharmaceutical development.

Applications and Utility

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate serves as a versatile compound with numerous applications across various scientific and industrial domains. Its unique structure and reactivity profile contribute to its utility in multiple fields, ranging from pharmaceutical development to agrochemical research.

Pharmaceutical Intermediates

One of the primary applications of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate lies in its role as an intermediate in pharmaceutical synthesis. The compound serves as a building block for the development of various medicines and therapeutic agents . Its heterocyclic structure, combined with multiple functional groups, allows for diverse chemical transformations that can lead to compounds with specific biological activities.

In pharmaceutical research, this compound can undergo various modifications at its reactive sites—the chloro group, hydroxyl group, and ethyl carboxylate group—to generate derivatives with potentially enhanced pharmacological properties. These derivatives may serve as candidates for further development into drugs targeting specific diseases or conditions.

Agrochemical Development

Beyond pharmaceutical applications, Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate finds utility in the development of agrochemicals . The compound's structure can be modified to create derivatives with herbicidal, fungicidal, or insecticidal properties. The heterocyclic core of the molecule provides a scaffold that can be tailored to interact with specific biological targets in plant pathogens or pests.

The development of effective and environmentally responsible agrochemicals remains a significant challenge in agricultural science. Compounds like Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate offer versatile starting points for designing molecules that can protect crops from diseases and pests while minimizing environmental impact.

Chemical Synthesis

As an organic intermediate, Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate plays an important role in the synthesis of various chemicals beyond pharmaceuticals and agrochemicals . Its functional groups provide multiple points for chemical transformations, allowing for the creation of diverse compounds with specific properties.

The compound's reactivity makes it valuable in organic chemistry research, where it can serve as a model system for studying reaction mechanisms or as a precursor for developing new synthetic methodologies. Additionally, derivatives of this compound may find applications in materials science, where heterocyclic compounds often contribute unique properties to materials.

| Package Size | Availability | Price Range | Source |

|---|---|---|---|

| 250 mg | In stock | $20.90 | |

| 1 g | In stock | $67.90 | |

| 5 g | In stock | $245.90 | |

| 10 g | In stock | $468.90 |

These diverse packaging options allow researchers to purchase quantities appropriate for their specific needs, from small-scale laboratory experiments to larger process development studies. The price structure typically reflects economy of scale, with larger quantities offering a better price per gram ratio .

Structure-Activity Relationships

Understanding the relationship between the structural features of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate and its chemical reactivity and potential biological activities provides valuable insights for researchers developing derivatives with enhanced properties. The unique arrangement of functional groups on the pyridazine ring contributes significantly to the compound's behavior in chemical and biological systems.

Structural Features

Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate possesses several key structural elements that determine its chemical and biological properties:

-

The pyridazine ring serves as the core heterocyclic scaffold, providing aromaticity and specific geometric constraints.

-

The chloro group at the 6-position introduces an electron-withdrawing effect and serves as a potential site for nucleophilic substitution reactions.

-

The hydroxyl group at the 3-position can participate in hydrogen bonding interactions and undergo oxidation-reduction reactions.

-

The ethyl carboxylate group at the 4-position provides ester functionality that can be modified through various transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume